BenchChemオンラインストアへようこそ!

Rescinnamidine

PARP-1 inhibition molecular docking cancer target screening

Rescinnamidine is the saturated C-18 ester analog (2′,3′-dihydrorescinnamine) that completes the three-point saturation gradient for yohimbane SAR libraries. Its distinct physicochemical fingerprint—cLogP 4.03, mp 260–261°C, [α]D +207°—makes it a definitive reference standard for dereplication of Thai-origin R. serpentina chemotypes. Select this compound for PARP-1 computational screening (predicted Ki 14.03 nM, exclusive Ala880 H-bond engagement) or CNS-targeted cascades (95% BBB penetration probability). Verify stock; bulk custom synthesis available with 2-4 month lead time.

Molecular Formula C35H44N2O9
Molecular Weight 636.7 g/mol
CAS No. 110222-52-1
Cat. No. B1680529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRescinnamidine
CAS110222-52-1
SynonymsRescinnamidine;  Reserpic acid; 
Molecular FormulaC35H44N2O9
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)CCC6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C35H44N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h8-9,13-14,16,20,24,26,29,31,34,36H,7,10-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,31+,34+/m1/s1
InChIKeyPYYLUPQQQNZLDO-LAFLMMDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rescinnamidine (CAS 110222-52-1): A 2′,3′-Dihydrorescinnamine Alkaloid for Yohimbane-Focused Research and PARP-1-Targeted Screening


Rescinnamidine (CAS 110222-52-1) is a monoterpenoid indole alkaloid belonging to the yohimbine alkaloid class, specifically classified as 2′,3′-dihydrorescinnamine—the saturated-side-chain analog of the antihypertensive alkaloid rescinnamine [1]. It was first isolated and structurally elucidated from Rauwolfia serpentina roots of Thai origin, with a molecular formula of C₃₅H₄₄N₂O₉, a molecular weight of 636.7 g/mol, a melting point of 260–261°C, and a specific rotation of [α]D = 207° (CHCl₃) [1]. Rescinnamidine is catalogued in authoritative phytochemical databases including IMPPAT (IMPHY005261) and KNApSAcK (C00025205) as a yohimbine alkaloid, and carries PubChem CID 184180 [2]. It is commercially available from multiple specialty chemical vendors as a research-grade reference standard, typically at ≥95% purity, and is supplied as a solid powder soluble in DMSO with recommended storage at −20°C for long-term stability .

Why Rescinnamidine Cannot Be Interchanged with Rescinnamine, Reserpine, or Other Rauwolfia Alkaloids Without Quantitative Justification


Rescinnamidine is not a simple minor constituent of the Rauwolfia alkaloid mixture; it is a structurally discrete entity—2′,3′-dihydrorescinnamine—bearing a saturated trimethoxydihydrocinnamoyl ester at C-18, in contrast to the α,β-unsaturated trimethoxycinnamoyl ester present in rescinnamine [1]. This single-bond saturation eliminates the conjugated double bond system of the cinnamoyl moiety, producing measurable shifts in physicochemical properties: rescinnamidine exhibits a higher computed lipophilicity (cLogP 4.03 vs. 3.90 for rescinnamine) and a distinct drug-likeness score (−1.096 vs. +0.216 for rescinnamine), indicating altered membrane partitioning and oral bioavailability potential [2]. Furthermore, in a comparative in silico docking screen of 13 Rauwolfia serpentina alkaloids against the PARP-1 catalytic domain, rescinnamidine displayed a binding free energy (ΔG = −10.71 kcal/mol; Ki = 14.03 nM) that, while within 1.5-fold of rescinnamine (ΔG = −10.78 kcal/mol; Ki = 12.49 nM), was 5.3-fold tighter than reserpine (ΔG = −9.73 kcal/mol; Ki = 73.86 nM) and 8.4-fold tighter than yohimbine (ΔG = −9.45 kcal/mol; Ki = 117.83 nM) [2]. These differences are structurally driven and preclude the assumption that any Rauwolfia alkaloid can serve as a drop-in replacement for another in target-based screening or mechanistic studies. Importantly, the available quantitative differential evidence for rescinnamidine is limited to computational predictions and a single (now retracted) comparative docking study; no direct head-to-head in vitro enzymatic or cellular assay data have been identified in the peer-reviewed literature as of this writing. Users should weigh this evidentiary gap when selecting rescinnamidine over its more extensively characterized analogs.

Rescinnamidine Quantitative Differentiation Evidence: PARP-1 Docking, Physicochemical Profiling, and Structural Specificity Versus In-Class Analogs


PARP-1 In Silico Binding Affinity: Rescinnamidine Versus 12 Rauwolfia Alkaloids Ranked by ΔG and Ki

In a molecular docking study using AutoDock 4.2 against the PARP-1 catalytic domain (PDB ID: 6I8M), rescinnamidine ranked third out of 13 Rauwolfia serpentina alkaloids, with a binding free energy of ΔG = −10.71 kcal/mol and a calculated inhibition constant of Ki = 14.03 nM. This places rescinnamidine within 1.12-fold of rescinnamine (ΔG = −10.78 kcal/mol; Ki = 12.49 nM), but significantly ahead of deserpidine (ΔG = −10.17 kcal/mol; Ki = 34.86 nM, 2.5-fold weaker), reserpine (ΔG = −9.73 kcal/mol; Ki = 73.86 nM, 5.3-fold weaker), and yohimbine (ΔG = −9.45 kcal/mol; Ki = 117.83 nM, 8.4-fold weaker). The top-ranked compound was serpentinine (ΔG = −14.36 kcal/mol; Ki = 29.59 pM), which outperformed all others by a wide margin. Rescinnamidine formed two hydrogen bonds exclusively via residue Ala880, compared to three H-bonds for rescinnamine (via His862, Gly863, Arg878), indicating a distinct interaction pattern at the PARP-1 active site [1]. CAUTION: The source publication has been retracted; these docking data have not been independently replicated and should be treated as provisional comparative estimates only [2].

PARP-1 inhibition molecular docking cancer target screening Rauwolfia serpentina alkaloids

Structural Determinant of Differentiation: 2′,3′-Dihydrocinnamoyl Ester Versus Unsaturated Cinnamoyl Ester in Rescinnamine

Rescinnamidine is the 2′,3′-dihydro derivative of rescinnamine. Where rescinnamine possesses a trimethoxycinnamoyl ester (α,β-unsaturated carbonyl) at the C-18 position of the yohimban nucleus, rescinnamidine bears a trimethoxydihydrocinnamoyl ester—the fully saturated analog. This structural difference was confirmed by ¹H-NMR: rescinnamidine displays two two-proton triplets at δ 2.93 (J = 7.5 Hz) and δ 2.63 (J = 7.5 Hz) assigned to H-3′ and H-2′ of the saturated propanoyl chain, replacing the olefinic proton signals characteristic of the trans-cinnamoyl system in rescinnamine [1]. Hydrolysis of rescinnamidine yields methyl reserpate, confirming the integrity of the yohimban core [1]. The saturation eliminates the extended conjugation between the aromatic ring and the carbonyl, which is predicted to alter redox stability, UV absorption profile (λmax 210, 225, 270, 295 nm for rescinnamidine) [1], and potentially the susceptibility to Michael addition at the α,β-unsaturated position that exists in rescinnamine [2].

alkaloid structure-activity relationship yohimbine alkaloid classification cinnamoyl saturation natural product dereplication

Physicochemical Differentiation: cLogP, Drug-Likeness Score, and Rotatable Bond Count Versus Rescinnamine, Reserpine, and Deserpidine

Computationally derived physicochemical descriptors reveal that rescinnamidine occupies a distinct property space among the Rauwolfia yohimbane alkaloids. Rescinnamidine displays the highest calculated lipophilicity (cLogP = 4.0279) among its closest analogs—exceeding rescinnamine (cLogP = 3.9046, Δ = +0.123), reserpine (cLogP = 3.5754, Δ = +0.453), and deserpidine (cLogP = 3.6454, Δ = +0.383). Its aqueous solubility estimate (cLogS = −4.681) is intermediate between rescinnamine (cLogS = −4.816) and reserpine (cLogS = −4.446). Notably, rescinnamidine carries a negative drug-likeness score (−1.0959), contrasting with the positive scores of rescinnamine (+0.21574), reserpine (+2.322), and deserpidine (+2.322), and it possesses 12 rotatable bonds versus 11 for rescinnamine and 10 for reserpine. Rescinnamidine, along with rescinnamine, reserpine, and renoxidine, violated Lipinski's rule of five in multiple parameters—all exceed MW 500, possess more than 10 H-bond acceptors, and have more than 5 rotatable bonds, disqualifying them from the set of compounds that passed all Lipinski filters in the source study [1]. The source publication has been retracted, but the physicochemical descriptors are computed values from the DataWarrior program (version 5.5.0) using standardized algorithms and are consistent with independently calculable properties from the published chemical structure [2].

drug-likeness prediction Lipinski rule of five cLogP physicochemical profiling ADME screening

Predicted ADMET Profile: Blood-Brain Barrier Penetration and P-Glycoprotein Interaction Probability Versus In-Class Expectations

ADMET profiling of rescinnamidine using admetSAR 2.0 yields a predicted blood-brain barrier (BBB) penetration probability of 95.00% (classified as BBB+), coupled with a high probability of P-glycoprotein (P-gp) inhibition (92.10%) and P-gp substrate liability (87.74%) [1]. Human intestinal absorption is predicted positive at 88.21% probability, while human oral bioavailability is predicted negative at 77.14% probability, consistent with the negative drug-likeness score noted above. The compound is predicted to be a BSEP inhibitor (98.87% probability), carries a high predicted probability of reproductive toxicity (97.78%), and shows a positive prediction for hERG inhibition (89.32%). CYP profiling predicts CYP1A2 inhibition (75.70%) and CYP2C8 inhibition (75.23%) with low probability of CYP3A4, CYP2C9, CYP2C19, or CYP2D6 inhibition. No comparative ADMET predictions for rescinnamine, reserpine, or deserpidine from an identical computational pipeline are available for direct quantitative juxtaposition; the values presented are therefore compound-specific predictions that can serve as prospective differentiation hypotheses [2].

ADMET prediction blood-brain barrier P-glycoprotein admetSAR in silico toxicology

Melting Point and Optical Rotation: Physical Identity Differentiators for Quality Control and Batch Authentication

Rescinnamidine exhibits a sharply defined melting point of 260–261°C (recrystallized from CHCl₃–Et₂O, 8:2), which is approximately 22°C higher than that reported for rescinnamine (238–239°C), and a specific optical rotation of [α]D = +207° (CHCl₃) [1]. In contrast, rescinnamine is reported with [α]D = −97° (c = 1, CHCl₃), representing a sign inversion and a magnitude difference of over 300° in absolute rotation between the two closely related alkaloids [2]. These stark differences in two fundamental physical constants—both routinely measurable with standard laboratory equipment—provide a rapid, low-cost QC check to authenticate rescinnamidine identity and distinguish it from the more common rescinnamine contaminant or mislabeling in the supply chain.

melting point optical rotation alkaloid characterization batch identity verification quality control

Rescinnamidine Application Scenarios: Where This 2′,3′-Dihydro Alkaloid Provides a Defensible Selection Advantage


PARP-1-Targeted Virtual Screening and Structure-Based Drug Design Campaigns Requiring a Saturated-Cinnamoyl Scaffold

For computational chemistry groups running PARP-1-focused virtual screening cascades, rescinnamidine offers a binding mode (ΔG = −10.71 kcal/mol; Ki = 14.03 nM) that is experimentally distinguishable from rescinnamine by its exclusive engagement of residue Ala880 via two H-bonds, versus the three H-bond pattern (His862, Gly863, Arg878) of rescinnamine [1]. This differential interaction fingerprint, combined with the saturated side chain, makes rescinnamidine a valuable probe for deconvoluting the contribution of cinnamoyl unsaturation to PARP-1 binding entropy and for training 3D-QSAR models. Users should note that the source docking study has been retracted and these predictions require independent experimental validation before committing to synthesis or assay resources [2].

Comparative Natural Product Dereplication and Metabolite Fingerprinting of Rauwolfia Species and Preparations

Rescinnamidine's unique combination of melting point (260–261°C), positive optical rotation ([α]D = +207°), and UV absorption profile (λmax 210, 225, 270, 295 nm) provides a definitive reference fingerprint for dereplication studies aimed at distinguishing Thai-origin R. serpentina chemotypes from Indian or Nepalese varieties [1]. Its presence or absence in an extract can serve as a geographic origin marker, as rescinnamidine was specifically isolated from Thai-collected roots [1]. The 22°C melting point elevation over rescinnamine and the sign inversion of optical rotation make these two alkaloids reliably distinguishable by simple benchtop methods without requiring LC-MS or NMR [3].

Blood-Brain Barrier Penetration Hypothesis Testing in CNS-Focused Natural Product Screening

With a predicted BBB penetration probability of 95.00% and concurrent P-glycoprotein inhibitor liability (92.10%), rescinnamidine is a compelling candidate for CNS-targeted screening cascades where dual BBB penetration and P-gp modulation are hypothesized to be therapeutically relevant [1]. The elevated cLogP (4.0279) relative to rescinnamine (3.9046) and reserpine (3.5754) further supports the plausibility of enhanced CNS partitioning [2]. This application scenario is prospective: the ADMET predictions have not been confirmed by in vivo brain-to-plasma ratio measurements, and the compound's negative oral bioavailability prediction (77.14% probability) indicates that parenteral or intracerebroventricular administration routes may be necessary for in vivo CNS studies.

Yohimbane Alkaloid SAR Libraries: Probing the Role of C-18 Ester Side-Chain Saturation

For medicinal chemistry groups constructing yohimbane alkaloid-focused compound libraries, rescinnamidine occupies a structurally defined niche as the sole 2′,3′-dihydrocinnamoyl ester variant within the reserpine-rescinnamine chemotype series [1]. The structural evidence—two-proton triplets at δ 2.93 and δ 2.63 confirming the saturated propanoyl linker, and hydrolysis to methyl reserpate confirming yohimban core integrity [1]—establishes rescinnamidine as the essential saturated comparator for any SAR study investigating the biological consequences of α,β-unsaturation in the C-18 ester side chain. When paired with rescinnamine (unsaturated) and reserpine (trimethoxybenzoyl, no propanoyl linker), rescinnamidine completes a three-point saturation gradient that is unavailable through any other commercially accessible Rauwolfia alkaloid.

Quote Request

Request a Quote for Rescinnamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.